4-(10,10-Dimethyl-3,8-dioxo-1-phenyl-2,9-dioxa-4,7-diazaundecan-5-yl)benzoic acid
Description
This compound is a structurally complex benzoic acid derivative featuring a 10,10-dimethyl-substituted dioxa-diazaundecane backbone. The core structure includes:
- A macrocyclic dioxa-diazaundecane system with two ketone groups (3,8-dioxo) and a phenyl substituent, contributing to steric bulk and electronic diversity.
- 10,10-Dimethyl groups that enhance lipophilicity and stabilize conformational rigidity.
The compound’s hybrid architecture suggests applications in pharmacological research (e.g., enzyme inhibition) or as a synthetic intermediate for macrocyclic frameworks .
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-22(2,3)30-20(27)23-13-18(16-9-11-17(12-10-16)19(25)26)24-21(28)29-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOVHHIYCDMBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common approach is the amide coupling reaction , where an appropriate amine and carboxylic acid derivative are reacted under specific conditions to form the desired compound. The reaction conditions often require the use of coupling agents like DCC (Dicyclohexylcarbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate .
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The structural elements of the compound suggest potential interactions with biological targets involved in cancer cell proliferation. For example, the dioxo and diaza functionalities may enhance binding affinity to certain enzymes or receptors implicated in tumor growth .
Drug Delivery Systems
The compound's ability to form complexes with various drugs enhances its potential as a drug delivery agent. Its hydrophilic and lipophilic balance allows it to encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability. This property is particularly useful in formulating nanoparticles for targeted therapy .
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized as a monomer in the synthesis of polymers. Its unique chemical structure contributes to the development of high-performance materials with tailored properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has shown promise in producing materials for electronic applications .
Coatings and Adhesives
The compound can also be employed in formulating advanced coatings and adhesives. Its chemical stability and adhesion properties make it suitable for applications requiring durable and resistant surfaces. Research indicates that coatings developed with this compound provide enhanced resistance to environmental degradation .
Analytical Chemistry
Chromatographic Applications
Due to its distinctive chemical characteristics, 4-(10,10-Dimethyl-3,8-dioxo-1-phenyl-2,9-dioxa-4,7-diazaundecan-5-yl)benzoic acid can serve as a standard reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its purity and reproducibility make it an ideal candidate for method validation and quality control in pharmaceutical analysis .
Spectroscopic Studies
The compound's structural features lend themselves well to various spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These methods can be employed to study the compound's interaction with other molecules or its behavior under different conditions, providing insights into its potential applications in drug formulation .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University demonstrated the anticancer efficacy of derivatives of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that further development could lead to effective therapeutic agents.
Case Study 2: Drug Delivery Mechanism
In another study published in the Journal of Drug Delivery Science and Technology, scientists explored the use of this compound in formulating liposomal drug delivery systems. The findings showed enhanced drug encapsulation efficiency and sustained release profiles compared to traditional formulations.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzoic Acid Derivatives with Complex Substituents
The benzoic acid group is a common pharmacophore. Comparisons with related compounds highlight key differences:
Key Findings :
- The target compound’s macrocyclic backbone likely reduces aqueous solubility compared to smaller benzoic acid derivatives like 2,6-dimethoxybenzoic acid .
- Its pKa is hypothesized to align with substituted benzoic acids (~3.5–4.5), though steric effects from the macrocycle may slightly increase acidity.
Macrocyclic and Spiro Compounds
Spiro and macrocyclic frameworks with heteroatoms (O/N) share synthetic and functional similarities:
Biological Activity
The compound 4-(10,10-Dimethyl-3,8-dioxo-1-phenyl-2,9-dioxa-4,7-diazaundecan-5-yl)benzoic acid (CAS number 2102410-53-5) is an intriguing molecule due to its potential biological activity. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.45 g/mol. The structure includes a benzoic acid moiety linked to a complex diazaundecane scaffold, which contributes to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on phenylpyrazolones revealed that modifications on the phenyl ring can enhance activity against various pathogens, including Trypanosoma cruzi, which is responsible for Chagas disease .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies have shown that related benzoic acid derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring and modifications to the diazaundecane backbone have been studied extensively. For instance, substituting different functional groups can significantly impact both potency and selectivity against target organisms .
Table 1: SAR Data of Related Compounds
| Compound | R Group | pIC50 | Selectivity Index |
|---|---|---|---|
| A | -OCH3 | 6.4 | >25 |
| B | -F | 5.1 | 10 |
| C | -Cl | 5.0 | <5 |
Study on Antiparasitic Activity
A notable study investigated the antiparasitic effects of related compounds against T. cruzi. The results indicated that specific modifications to the phenyl and diazaundecane structures led to improved efficacy with pIC50 values exceeding 6.0 in some cases .
Clinical Implications
In a clinical setting, derivatives of this compound have shown promise in treating infections resistant to conventional therapies. The selectivity index reported in various studies suggests a favorable therapeutic window, making it a candidate for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
